(4-Hydroxy-3-methylphenyl)boronic acid
Overview
Description
(4-Hydroxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxyl group and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-3-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is part of a broader biochemical pathway that leads to the formation of carbon–carbon bonds . This reaction is particularly important because it operates under exceptionally mild and functional group tolerant conditions .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . This compound is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-methylphenyl)boronic acid typically involves the reaction of 4-hydroxy-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of side products .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction progress is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted phenylboronic acids, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Hydroxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (4-Hydroxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (3-Methylphenyl)boronic acid
Comparison: (4-Hydroxy-3-methylphenyl)boronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. Compared to (4-Hydroxyphenyl)boronic acid, the additional methyl group in this compound can provide steric hindrance, affecting its interaction with catalysts and reagents. Similarly, the presence of the hydroxyl group distinguishes it from (3-Methylphenyl)boronic acid, which lacks this functional group .
Properties
IUPAC Name |
(4-hydroxy-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWHLOMMPXHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665370 | |
Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762263-66-1 | |
Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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